1,4-Cyclohexanedicarboxylic acid
Overview
Description
1,4-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It consists of a cyclohexane ring with two carboxyl groups (-COOH) attached at the 1 and 4 positions. This compound exists in two isomeric forms: cis and trans. The trans isomer is more commonly studied due to its stability and applications .
Mechanism of Action
Target of Action
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 4
Mode of Action
It’s known that dicarboxylic acids can donate protons, acting as a bronsted acid . This property may influence its interactions with its targets.
Biochemical Pathways
1,4-CHDA is involved in the synthesis of polyesters and polyamides . It’s also used in the production of poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolyester and various polyester polyols . These biochemical pathways are crucial for the production of various polymers.
Result of Action
It’s known that 1,4-chda has better weatherability, higher impact strength, and faster stress relaxation . These properties suggest that it may influence the physical properties of cells and tissues, particularly in the context of polymer synthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-CHDA. For instance, it’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling 1,4-CHDA . These precautions suggest that the compound’s action can be influenced by its physical state (solid, liquid, gas) and the presence of other substances in its environment.
Preparation Methods
1,4-Cyclohexanedicarboxylic acid can be synthesized through the hydrogenation of terephthalic acid. The reaction involves the addition of hydrogen (H2) to terephthalic acid in the presence of a catalyst, typically under mild conditions . The reaction can be represented as: [ \text{C6H4(CO2H)2} + 3 \text{H2} \rightarrow \text{C6H10(CO2H)2} ]
Industrial production methods often involve the use of dimethyl formamide (DMF) as a solvent and a catalyst to facilitate the reaction. The mixture is heated and refluxed, followed by cooling and crystallization to obtain the desired product .
Chemical Reactions Analysis
1,4-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione.
Reduction: Reduction of the carboxyl groups can yield cyclohexane-1,4-dimethanol.
Substitution: The carboxyl groups can be substituted with other functional groups, such as esters or amides, using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and alcohols or amines for substitution reactions .
Scientific Research Applications
1,4-Cyclohexanedicarboxylic acid is used in various scientific research applications:
Comparison with Similar Compounds
1,4-Cyclohexanedicarboxylic acid can be compared with other similar compounds, such as:
Terephthalic acid: Unlike this compound, terephthalic acid has a planar aromatic ring structure, which affects its reactivity and applications.
1,2-Cyclohexanedicarboxylic acid: This compound has carboxyl groups at the 1 and 2 positions, leading to different chemical properties and reactivity.
1,3-Cyclohexanedicarboxylic acid: The carboxyl groups are positioned at the 1 and 3 positions, resulting in distinct structural and functional characteristics
This compound is unique due to its symmetrical structure and the ability to form both cis and trans isomers, which can be selectively utilized based on the desired application.
Properties
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZQGDTEZPERC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038788, DTXSID901031536, DTXSID001290604 | |
Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
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Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 1,4-Cyclohexanedicarboxylic acid | |
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CAS No. |
1076-97-7, 619-81-8, 619-82-9 | |
Record name | 1,4-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
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Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
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Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
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Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
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Record name | Cyclohexane-1,4-dicarboxylic acid | |
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Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |
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Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
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Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) has a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol. []
ANone: FTIR analysis is commonly used to characterize 1,4-CHDA and its polymers. [] Characteristic peaks are observed corresponding to the carboxylic acid groups and the cyclohexane ring. []
ANone: The cis/trans ratio of 1,4-CHDA in polymers impacts their thermal and liquid crystalline properties. A higher trans content generally leads to higher melting temperatures and a greater tendency to form liquid crystalline phases. [] The presence of cis-CHDA can disrupt crystallinity and influence mechanical properties like elasticity. []
ANone: Yes, polyanhydrides synthesized from 1,4-CHDA have shown promising biodegradability. The degradation rate is influenced by factors like the cis/trans isomerism, crystallinity, and the incorporation of other monomers. []
ANone: 1,4-CHDA is a valuable monomer in polyester synthesis. It can be reacted with various diols, such as 1,4-butanediol [, ] and isosorbide, [, ] to produce polyesters with a range of properties, including biodegradability.
ANone: Incorporating 1,4-CHDA into polyesters used in polyurethane-polysiloxane ceramer coatings can modify their thermal and mechanical properties. This influences the overall coating performance, including its corrosion resistance and film morphology. []
ANone: Adding 1,4-CHDA to PBT-PTMG can lower the melting temperature without negatively impacting thermal stability, tensile strength, or elasticity. The specific stereoisomer of 1,4-CHDA used can further fine-tune these properties. []
ANone: While 1,4-CHDA itself is relatively stable, its derivatives, like azanucleoside drugs formulated with 1,4-CHDA-based polyanhydrides, can be susceptible to hydrolysis. []
ANone: Yes, encapsulating drugs within polyanhydride microbeads based on 1,4-CHDA can protect them from hydrolysis and achieve controlled release. []
ANone: Molecular docking simulations can be utilized to investigate the interaction between enzymes, like lipases, and 1,4-CHDA-containing polymers. These simulations help to predict degradation patterns and understand the influence of different monomer units on enzymatic degradation. []
ANone: Yes, 1,4-CHDA is a versatile ligand for constructing diverse coordination polymers and metal-organic frameworks (MOFs) with various metal ions, including copper, [, ] zinc, [, , , ] cadmium, [, , ] nickel, [, ] and cobalt. [, ]
ANone: Different isomers of 1,4-CHDA (cis, trans, e,e, a,a) lead to distinct coordination modes and framework topologies in MOFs. This structural diversity influences the properties and potential applications of the resulting materials. [, , , , ]
ANone: Alternatives to 1,4-CHDA include other dicarboxylic acids, such as terephthalic acid, [, , ] adipic acid, [, ] sebacic acid, [] and isophthalic acid. [] The choice of alternative depends on the desired polymer properties and application.
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